Cas no 2158015-91-7 (1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine)
1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine
- 2158015-91-7
- EN300-1948128
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- Inchi: 1S/C9H17F2N/c1-7(2,3)4-8(12)5-9(10,11)6-8/h4-6,12H2,1-3H3
- InChI Key: HFBRGQPNOBZQRW-UHFFFAOYSA-N
- SMILES: FC1(CC(CC(C)(C)C)(C1)N)F
Computed Properties
- Exact Mass: 177.13290587g/mol
- Monoisotopic Mass: 177.13290587g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26Ų
1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1948128-0.05g |
1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine |
2158015-91-7 | 0.05g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1948128-0.1g |
1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine |
2158015-91-7 | 0.1g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1948128-0.25g |
1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine |
2158015-91-7 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1948128-0.5g |
1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine |
2158015-91-7 | 0.5g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1948128-1.0g |
1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine |
2158015-91-7 | 1g |
$1500.0 | 2023-06-03 | ||
| Enamine | EN300-1948128-2.5g |
1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine |
2158015-91-7 | 2.5g |
$2351.0 | 2023-09-17 | ||
| Enamine | EN300-1948128-5.0g |
1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine |
2158015-91-7 | 5g |
$4349.0 | 2023-06-03 | ||
| Enamine | EN300-1948128-10.0g |
1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine |
2158015-91-7 | 10g |
$6450.0 | 2023-06-03 | ||
| Enamine | EN300-1948128-1g |
1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine |
2158015-91-7 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1948128-5g |
1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine |
2158015-91-7 | 5g |
$3479.0 | 2023-09-17 |
1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine
Comprehensive Overview of 1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine (CAS No. 2158015-91-7)
The compound 1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine (CAS No. 2158015-91-7) is a fluorinated cyclobutane derivative with a unique structural framework. Its molecular formula and intricate stereochemistry make it a subject of interest in pharmaceutical and agrochemical research. The presence of the difluorocyclobutane moiety enhances its metabolic stability, a feature highly sought after in drug discovery. Researchers are increasingly focusing on fluorinated compounds due to their ability to improve bioavailability and target specificity, aligning with the growing demand for precision medicine.
In recent years, the scientific community has shown heightened interest in fluorinated amines, particularly those with cyclic structures like 3,3-difluorocyclobutan-1-amine. This trend is driven by the compound's potential applications in developing novel therapeutics for neurological disorders and inflammatory diseases. Searches for "fluorinated cyclobutane derivatives" and "amine-based bioactive molecules" have surged, reflecting the compound's relevance in cutting-edge research. Its 2,2-dimethylpropyl side chain further contributes to lipophilicity, a critical factor in blood-brain barrier penetration.
The synthesis of 1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine involves multi-step organic transformations, including fluorination and reductive amination. Advanced techniques like asymmetric catalysis are often employed to achieve high enantiomeric purity, a requirement for pharmaceutical intermediates. Analytical characterization typically combines NMR spectroscopy, mass spectrometry, and X-ray crystallography, with computational chemistry playing an increasing role in property prediction. These methodologies address common search queries such as "how to characterize fluorinated amines" and "synthetic routes to difluorocyclobutanes".
From a regulatory perspective, this compound falls under the category of high-value fine chemicals rather than bulk commodities. Its handling requires standard laboratory precautions, with material safety data sheets (MSDS) detailing proper storage conditions. The environmental fate of such fluorinated compounds is being actively studied, responding to search trends like "biodegradability of fluorinated amines" and "green chemistry approaches to cyclic amines". Recent publications highlight its potential as a building block for PET radiotracers, tapping into the expanding market for diagnostic imaging agents.
Industrial applications of 1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine are emerging in specialty chemical sectors. Patent analyses reveal its incorporation into liquid crystal compositions and advanced polymer modifiers, addressing search engine queries about "fluorinated amines in material science". The compound's stereoelectronic properties make it particularly valuable for designing supramolecular architectures, a hot topic in nanotechnology forums. Quality control protocols emphasize HPLC purity testing, with industry standards requiring ≥98% chemical purity for most applications.
Future research directions for CAS 2158015-91-7 include exploring its utility in catalysis and metal-organic frameworks (MOFs). The compound's structural rigidity and fluorine content position it as a promising ligand in transition metal chemistry. These developments align with frequent searches for "fluorine in catalyst design" and "amine-functionalized MOFs". As the chemical industry shifts toward sustainable practices, novel synthetic approaches using flow chemistry and photocatalysis are being investigated for this molecule's production.
The commercial availability of 1-(2,2-dimethylpropyl)-3,3-difluorocyclobutan-1-amine remains limited to specialized suppliers, with current market prices reflecting its status as a research-grade chemical. Procurement inquiries often include questions about "bulk synthesis of difluorocyclobutyl amines" and "scalability of fluorinated building blocks". Analytical standards of this compound are increasingly demanded by contract research organizations conducting ADME studies, particularly for CNS-targeting drug candidates where fluorine substitution patterns significantly impact pharmacokinetics.
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